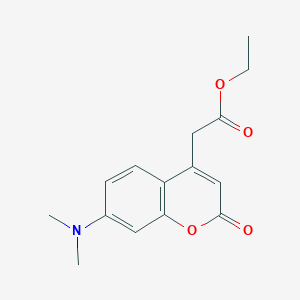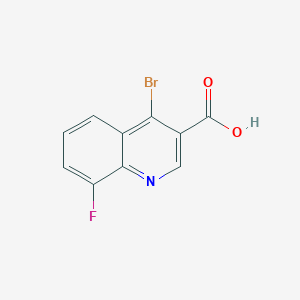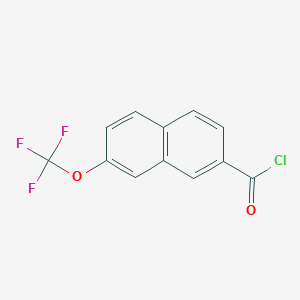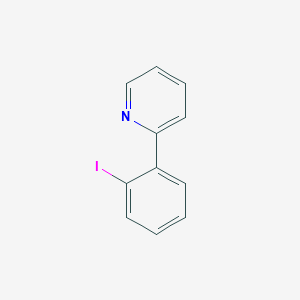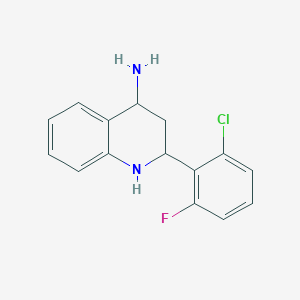![molecular formula C14H15N3OS B15064442 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 61523-91-9](/img/structure/B15064442.png)
2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one typically involves the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, such as indole-3-carboxaldehyde, the indole ring is constructed.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The indole and thiazole moieties are then coupled together using a suitable linker, such as a methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with indole and thiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((1H-Indol-3-yl)methyl)-2-aminothiazole
- 5-((1H-Indol-3-yl)methyl)-2-(methylamino)thiazole
Uniqueness
The unique combination of the indole and thiazole moieties in 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
61523-91-9 |
|---|---|
Fórmula molecular |
C14H15N3OS |
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18) |
Clave InChI |
MJGCZGZCLZNTAY-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



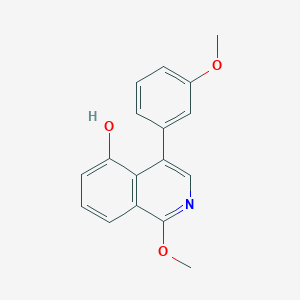

![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)
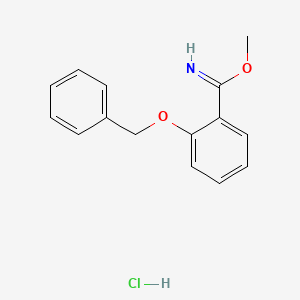

![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)
